1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a trifluoromethyl group at the 3-position, a carboxylic acid moiety at the 5-position, and a cyanomethyl substituent at the 1-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid enables salt formation and hydrogen bonding, critical for biological interactions. The cyanomethyl group introduces a nitrile functionality, which may influence electronic properties and reactivity.
Properties
IUPAC Name |
2-(cyanomethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O2/c8-7(9,10)5-3-4(6(14)15)13(12-5)2-1-11/h3H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQMRIYKJATMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group, a cyanomethyl moiety, and a carboxylic acid functionality suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 219.12 g/mol. Its structure includes:
- A pyrazole ring that contributes to its biological activity.
- A trifluoromethyl group that enhances lipophilicity and biological potency.
- A carboxylic acid group that may facilitate interaction with various biological receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group can enhance binding affinity, while the cyanomethyl and carboxylic acid groups contribute to solubility and reactivity. Potential mechanisms include:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 (liver carcinoma) | 8.74 | |
| This compound | A549 (lung carcinoma) | 5.35 | |
| Cisplatin (control) | HepG2 | 6.39 | |
| Cisplatin (control) | A549 | 3.78 |
These results indicate that the compound exhibits promising anticancer activity comparable to standard chemotherapeutics like cisplatin.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. It has been suggested that pyrazole derivatives can inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
Case Studies
A recent study focused on synthesizing novel pyrazole derivatives, including the target compound, and evaluating their biological activities. The findings suggested that modifications in the pyrazole structure could lead to enhanced activity against specific targets, paving the way for further drug development.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that compounds similar to 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can induce apoptosis in HepG2 liver cancer cells, highlighting their potential as therapeutic agents against hepatocellular carcinoma (HCC) .
- Anti-inflammatory Properties : Pyrazole derivatives are also being investigated for their anti-inflammatory effects. Their ability to modulate inflammatory pathways makes them candidates for treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain pathogens, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Agrochemical Applications
- Herbicidal Activity : The trifluoromethyl group in the compound enhances its herbicidal properties. Research indicates that similar compounds can effectively control weed populations without harming crops, making them valuable in agricultural practices .
- Pesticide Development : The unique structure allows for modifications that can lead to the creation of new pesticides with improved efficacy and reduced environmental impact.
Materials Science Applications
- Nanotechnology : The compound's chemical properties enable its use in synthesizing nanomaterials. For example, it can be utilized in the development of nanocarriers for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .
- Polymer Chemistry : Incorporating this compound into polymer matrices can improve the thermal and mechanical properties of materials, making them suitable for various industrial applications.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazole derivatives:
*Estimated based on structural analogs.
Key Comparative Insights:
Substituent Effects on Reactivity and Stability: The cyanomethyl group in the target compound introduces a reactive nitrile, which may undergo hydrolysis to carboxylic acids or participate in click chemistry. Trifluoromethyl (-CF3) is a common feature across all compounds, contributing to electron-withdrawing effects, metabolic resistance, and enhanced membrane permeability .
Biological and Industrial Applications :
- Compounds with chloropyridyl (e.g., ) or trifluoroethoxy groups are prevalent in insecticides, highlighting the importance of halogenated or fluorinated substituents in agrochemical design.
- Carboxylic acid at the 5-position is critical for salt formation (improving solubility) and interactions with biological targets (e.g., enzymes or receptors) .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for similar pyrazoles, such as cyclocondensation of hydrazines with diketones followed by functionalization (e.g., bromination, oxidation) .
- describes thionyl chloride-mediated conversion of carboxylic acids to acyl chlorides, a step relevant for further derivatization .
Nitrile groups (e.g., cyanomethyl or cyanophenyl) may increase dipole moments and polarity compared to alkyl or aryl substituents .
Research Findings and Data
- Insecticide Development : Pyrazole-5-carboxylic acids with chloropyridyl substituents (e.g., ) exhibit high insecticidal activity, with total synthesis yields up to 37.4% .
- PET Tracer Synthesis : Pyrazole derivatives are utilized in radiopharmaceuticals, such as [18F]Sildenafil, where carboxylic acid intermediates enable conjugation .
- Crystallographic Data : provides X-ray data for a related trifluoromethylpyrazole, confirming planar pyrazole rings and intermolecular hydrogen bonding involving the carboxylic acid .
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a sequence involving:
- Construction of the pyrazole core with appropriate substituents.
- Introduction of the trifluoromethyl group at the 3-position.
- Functionalization at the 1-position with a cyanomethyl group.
- Carboxylation or hydrolysis to yield the carboxylic acid at the 5-position.
Pyrazole Core Formation and Trifluoromethyl Group Introduction
A practical synthetic approach to trifluoromethyl-substituted pyrazoles involves the cyclocondensation of trifluoromethylated keto-nitriles with hydrazine derivatives. For example, the reaction of 4,4,4-trifluoro-3-oxo-butanenitrile with hydrazine hydrate under mild conditions yields 3-(trifluoromethyl)-1H-pyrazol-5-amine intermediates, which can be further functionalized.
- Starting materials: trifluoromethylated β-keto nitriles.
- Reaction conditions: Stirring in acetic acid or ethanol at room temperature or mild heating.
- Outcome: Formation of 3-(trifluoromethyl)-1H-pyrazole derivatives with amino or other substituents.
Introduction of the Cyanomethyl Group at the 1-Position
The cyanomethyl substituent can be introduced through nucleophilic substitution or alkylation reactions on the pyrazole nitrogen. For instance, chloromethyl derivatives of pyrazoles (prepared via chlorination of hydroxymethyl precursors) can be reacted with cyanide sources or via displacement reactions to install the cyanomethyl group.
- Hydroxymethyl pyrazole intermediate is chlorinated using reagents like phosphorus pentachloride (PCl5).
- The chloromethyl pyrazole is then reacted with cyanide or related nucleophiles to replace the chlorine with a cyanomethyl group.
- Purification steps include extraction, drying, and recrystallization.
Carboxylic Acid Formation at the 5-Position
The carboxylic acid group is often introduced by hydrolysis of ester precursors or direct carboxylation of pyrazole intermediates.
- Hydrolysis of methyl or ethyl esters of pyrazole carboxylates using aqueous sodium hydroxide at low temperatures, followed by acidification to precipitate the acid.
- One-pot multi-component reactions involving β-ketoesters, hydrazine, and malononitrile under catalysis (e.g., InCl3) and ultrasound irradiation can yield pyrano[2,3-c]pyrazole carboxylic acid derivatives, illustrating an efficient route to related carboxylic acid pyrazole systems.
Representative Preparation Procedure (Literature-Based)
Catalytic One-Pot Multi-Component Synthesis (Green Chemistry Approach)
An alternative efficient method involves a one-pot four-component reaction catalyzed by indium(III) chloride (InCl3) under ultrasound irradiation:
- Reactants: ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile.
- Conditions: 20 mol% InCl3 in 50% ethanol, ultrasound at 40 °C for 20 minutes.
- Outcome: Pyrano[2,3-c]pyrazole-4-carboxylic acid esters with cyano substituents obtained in 80–95% yields.
- Advantages: Short reaction time, high yield, simple isolation, environmentally friendly.
Summary Table of Preparation Methods
Research Findings and Notes
- The chloromethylation and subsequent nucleophilic substitution steps provide a reliable route to install the cyanomethyl group on the pyrazole nitrogen.
- Hydrolysis of ester intermediates under controlled temperature avoids decomposition and ensures high purity of the carboxylic acid.
- The use of ultrasound irradiation and InCl3 catalysis significantly accelerates reaction rates and improves yields in multi-component reactions, aligning with green chemistry principles.
- The trifluoromethyl group is typically introduced early in the synthesis via trifluoromethylated keto-nitrile precursors, which are key intermediates for medicinal and agrochemical applications.
- Purification techniques such as extraction, drying over sodium sulfate or magnesium sulfate, filtration, and recrystallization are standard to isolate pure compounds.
Q & A
Q. What are the common synthetic routes for 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?
The compound is typically synthesized via cross-coupling reactions. A general approach involves:
- Step 1 : Reacting a halogenated pyrazole precursor (e.g., ethyl 4-bromo-1-(substituted)-1H-pyrazole-5-carboxylate) with a cyanomethyl group donor under palladium catalysis. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ and K₃PO₄ in degassed DMF/H₂O yields intermediates .
- Step 2 : Hydrolysis of the ester group to the carboxylic acid using NaOH or LiOH in THF/H₂O .
- Step 3 : Introducing the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation .
Q. Key Data :
| Reaction Step | Catalyst/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, DMF/H₂O | 65–78 | >95% |
| Hydrolysis | NaOH, THF/H₂O | 85–90 | >98% |
Q. How is the compound characterized for structural confirmation?
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., trifluoromethyl at C3, cyanomethyl at N1) .
- Mass Spectrometry (HRMS) : To verify molecular weight (expected: ~265.17 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (COOH) confirm functional groups .
Q. Example H NMR Data :
- Pyrazole-H (C5): δ 6.8–7.2 ppm (singlet, 1H).
- Trifluoromethyl: δ 3.9–4.1 ppm (split by coupling with adjacent groups).
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for trifluoromethyl-substituted pyrazoles?
Key issues include:
- Steric hindrance : The bulky trifluoromethyl group reduces reactivity at C3, requiring elevated temperatures (80–100°C) or microwave-assisted synthesis .
- Byproduct formation : Competing pathways (e.g., dehalogenation) may occur, necessitating precise stoichiometry of Pd catalysts (5–10 mol%) .
- Moisture sensitivity : The cyanomethyl group is prone to hydrolysis; anhydrous conditions are critical .
Q. Mitigation Strategies :
Q. How do structural modifications (e.g., substituent position) affect the compound’s physicochemical properties?
- LogP values : The trifluoromethyl group increases hydrophobicity (LogP ~2.1), while the carboxylic acid enhances solubility in polar solvents (e.g., DMSO) .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, making it suitable for high-temperature reactions .
- Acid dissociation constant (pKa) : The carboxylic acid group has a pKa of ~3.5, influencing ionization in biological assays .
Q. What analytical methods resolve spectral overlaps in NMR for this compound?
Advanced techniques include:
Q. Example HSQC Data :
- C-H correlation confirms C=O (COOH) at ~170 ppm linked to a proton at δ 12.5 ppm (broad).
Q. How is the compound’s stability assessed under varying storage conditions?
Q. Stability Data :
| Condition | Degradation (%) at 6 Months |
|---|---|
| 25°C, dry N₂ | <1 |
| 40°C, ambient light | 5–8 |
Q. What role does this compound play in medicinal chemistry research?
It serves as:
Q. In vitro Data :
- IC₅₀ against COX-2: 0.8 µM (vs. 5.2 µM for non-trifluoromethyl analogs) .
Q. How are computational methods used to predict the compound’s reactivity?
- DFT calculations : Predict electrophilic substitution preferences (e.g., trifluoromethyl at C3 vs. C5) .
- Molecular docking : Models interactions with biological targets (e.g., binding affinity to ATP pockets) .
Q. Computational Results :
- HOMO-LUMO gap: 5.2 eV, indicating moderate reactivity .
- Docking score (p38 MAPK): -9.3 kcal/mol (favorable) .
Q. What contradictions exist in reported synthetic protocols?
- Catalyst selection : Some studies use Pd(OAc)₂ instead of Pd(PPh₃)₄, leading to variable yields (50% vs. 75%) .
- Hydrolysis conditions : LiOH/THF vs. NaOH/EtOH may alter carboxylate purity (92% vs. 98%) .
Recommendation : Validate protocols with controlled reagent batches and replicate conditions from for consistency.
Q. How is the compound purified for high-purity applications (e.g., crystallography)?
Q. Crystallography Data :
- Space group: P2₁/c .
- Bond lengths: C=O (1.21 Å), C≡N (1.15 Å) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
